molecular formula C12H11N3O2 B15291553 3-((4-Aminopyridin-2-yl)amino)benzoic acid

3-((4-Aminopyridin-2-yl)amino)benzoic acid

Cat. No.: B15291553
M. Wt: 229.23 g/mol
InChI Key: HNJPCKXNRPKGJO-UHFFFAOYSA-N
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Description

3-((4-Aminopyridin-2-yl)amino)benzoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminopyridin-2-yl)amino)benzoic acid typically involves the reaction of 4-aminopyridine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and flow rates to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminopyridin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group yields the corresponding amino compound .

Scientific Research Applications

3-((4-Aminopyridin-2-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Aminopyridin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar in structure but lacks the pyridine ring.

    3-Aminobenzoic acid: Similar but lacks the pyridine ring and has the amino group in a different position.

    4-((3-Aminopyridin-2-yl)amino)benzoic acid: A closely related compound with similar properties

Uniqueness

3-((4-Aminopyridin-2-yl)amino)benzoic acid is unique due to the presence of both the pyridine ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-[(4-aminopyridin-2-yl)amino]benzoic acid

InChI

InChI=1S/C12H11N3O2/c13-9-4-5-14-11(7-9)15-10-3-1-2-8(6-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15)

InChI Key

HNJPCKXNRPKGJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC(=C2)N)C(=O)O

Origin of Product

United States

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